![molecular formula C34H40Cl3N3O5 B8499267 1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride](/img/structure/B8499267.png)
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride
Vue d'ensemble
Description
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride is a non-peptide tachykinin antagonist with high affinity for NK1 and NK2 receptors . It is known for its potential therapeutic applications in neuroinflammatory disorders such as asthma .
Analyse Des Réactions Chimiques
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as a research tool to study the interactions of tachykinin receptors.
Biology: It helps in understanding the role of tachykinin receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating neuroinflammatory disorders such as asthma.
Industry: It is used in the development of new drugs targeting tachykinin receptors.
Mécanisme D'action
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride exerts its effects by binding to NK1 and NK2 receptors with high affinity. This binding inhibits the action of tachykinins, which are neuropeptides involved in various physiological processes. The inhibition of tachykinin receptors leads to a reduction in neuroinflammatory responses, making it a potential therapeutic agent for conditions like asthma .
Comparaison Avec Des Composés Similaires
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride is unique due to its high affinity for both NK1 and NK2 receptors. Similar compounds include:
MDL 105,212A: Another non-peptide tachykinin antagonist with similar receptor affinity.
Aprepitant: A selective NK1 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar therapeutic applications.
This compound stands out due to its dual affinity for NK1 and NK2 receptors, making it a versatile research tool and potential therapeutic agent .
Propriétés
Formule moléculaire |
C34H40Cl3N3O5 |
|---|---|
Poids moléculaire |
677.1 g/mol |
Nom IUPAC |
1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H39Cl2N3O5.ClH/c1-42-28-19-23(20-29(43-2)30(28)44-3)31(40)39-18-12-33(22-39,25-9-10-26(35)27(36)21-25)11-15-38-16-13-34(14-17-38,32(37)41)24-7-5-4-6-8-24;/h4-10,19-21H,11-18,22H2,1-3H3,(H2,37,41);1H |
Clé InChI |
DAYXLOOGUORCMH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

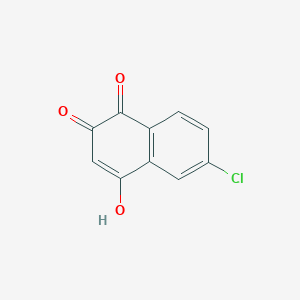
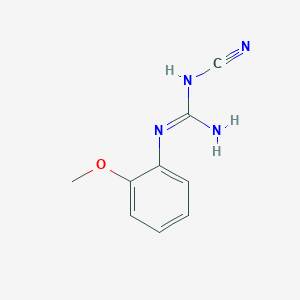
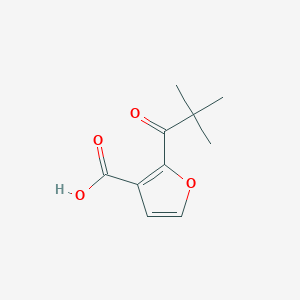
![Ethyl-(4-methoxy-benzo[d]isothiazol-3-yl)-amine](/img/structure/B8499214.png)
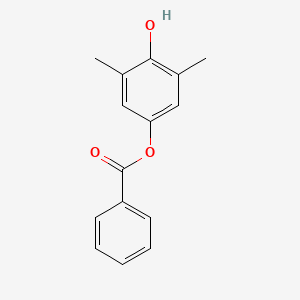
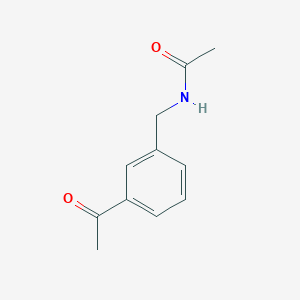
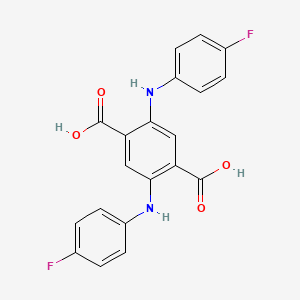


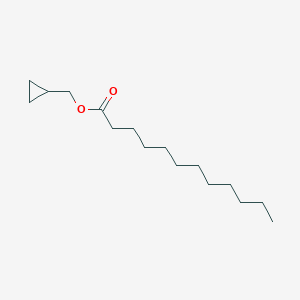
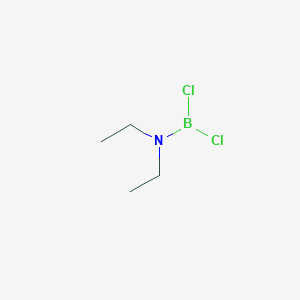
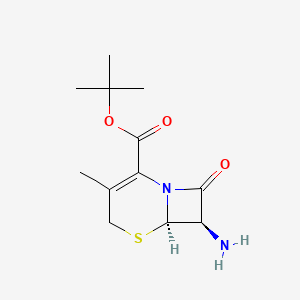
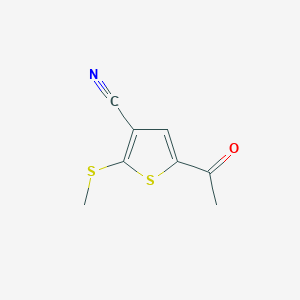
![[3-(2-Oxo-imidazolidin-1-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8499283.png)
